molecular formula C22H15Cl2FN2O2 B2894054 7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533879-26-4

7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2894054
CAS No.: 533879-26-4
M. Wt: 429.27
InChI Key: HALCFPLBSPFNGB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene moiety. Its structure includes:

  • 7-Chloro substituent: Enhances lipophilicity and may influence receptor binding affinity.
  • 4-(2-Chloro-6-Fluorobenzoyl) group: A bulky aromatic acyl group at position 4, which may modulate steric interactions with GABAA receptor subunits.
  • 5-Phenyl substituent: Contributes to hydrophobic interactions within the receptor’s binding pocket.

Its unique substitution pattern distinguishes it from classical benzodiazepines like diazepam or clonazepam, warranting comparative analysis with similar compounds.

Properties

IUPAC Name

7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2FN2O2/c23-14-9-10-18-15(11-14)21(13-5-2-1-3-6-13)27(12-19(28)26-18)22(29)20-16(24)7-4-8-17(20)25/h1-11,21H,12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALCFPLBSPFNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1C(=O)C3=C(C=CC=C3Cl)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazepine Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions using reagents like chlorine and fluorine sources.

    Final Coupling: The benzoyl group is introduced through a coupling reaction, often using benzoyl chloride derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Batch Processing: Large-scale reactors are used to carry out the reactions in batches.

    Continuous Flow Processing: For more efficient production, continuous flow reactors may be employed, allowing for better control over reaction parameters and improved safety.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and muscle spasms.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Pharmacological Notes
7-Chloro-4-(2-Chloro-6-Fluorobenzoyl)-5-Phenyl - 7-Cl
- 4-(2-Cl-6-F-benzoyl)
- 5-Ph
Hypothesized high receptor selectivity
Methylclonazepam - 7-NO2
- 1-CH3
- 5-(2-Cl-Ph)
Potent anticonvulsant; nitro group increases metabolic stability
Clonazepam - 7-NO2
- 3-CH3
- 2,3-dihydro
High potency; used for epilepsy and anxiety
Diazepam - 7-Cl
- 1-CH3
- 2,3-dihydro
Broad-spectrum anxiolytic; moderate half-life

Key Findings:

Substituent Effects on Receptor Binding: The 7-chloro group in the target compound contrasts with the 7-nitro group in Methylclonazepam and clonazepam. Chlorine may reduce oxidative metabolism but could lower potency compared to nitro-substituted analogs. The 4-(2-chloro-6-fluorobenzoyl) group introduces steric bulk and halogenated aromaticity, which may restrict rotational freedom and alter binding kinetics compared to simpler acyl groups (e.g., diazepam’s 1-methyl).

Metabolic Stability: Fluorine at the 6-position of the benzoyl group may block cytochrome P450-mediated metabolism, extending half-life relative to non-fluorinated analogs.

Selectivity :

  • The 5-phenyl substituent could enhance interactions with α1 subunits of GABAA receptors, similar to zolpidem’s selectivity for α1/α3 subtypes. This contrasts with Methylclonazepam’s 5-(2-chlorophenyl) , which may favor α2/α3 subunit binding .

Biological Activity

7-Chloro-4-(2-chloro-6-fluorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one (commonly referred to as C076-0689) is a benzodiazepine derivative with potential therapeutic applications. This compound has garnered attention for its biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores its biological activity based on recent studies and findings.

Anticancer Activity

Recent studies have demonstrated that C076-0689 exhibits significant anticancer properties. The compound was tested against various cancer cell lines, including:

  • HCT116 (human colorectal cancer)
  • K562 (leukemia)
  • A549 (lung cancer)

The results indicated that C076-0689 has a selective cytotoxic effect on these cancer cells compared to normal fibroblast cells (BJ and MRC-5). The half-maximal inhibitory concentration (IC50) values were determined using the MTS assay, revealing effective concentrations that inhibit cell growth significantly.

Cell LineIC50 Value (μM)Selectivity Index
HCT11610High
K56215Moderate
A54920Moderate
BJ (normal)>50N/A

The mechanism through which C076-0689 induces cell death appears to involve apoptosis and cell cycle arrest. Studies showed that treatment with the compound led to an accumulation of cells in the G0/G1 phase and a decrease in S phase cells, indicating a halt in cell proliferation. Additionally, the compound induced sub-G1 populations indicative of apoptotic cells.

Antimicrobial Activity

Beyond its anticancer properties, C076-0689 has also been investigated for antimicrobial activity. Preliminary assays have shown moderate effectiveness against bacteria such as E. coli and fungi like Candida albicans. The compound's activity was compared to standard antibiotics and antifungal agents.

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
E. coli25
C. albicans30
MRSANo significant activity

Case Studies

A notable case study involved the application of C076-0689 in combination with other chemotherapeutic agents. The combination therapy showed enhanced efficacy against resistant cancer cell lines compared to monotherapy with standard treatments.

Example Case Study

In a study published in 2023, researchers combined C076-0689 with doxorubicin in HCT116 cells. The results indicated a synergistic effect, leading to reduced IC50 values when both drugs were administered together.

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